molecular formula C18H21ClN2O2S B2771192 1-(4-chlorobenzyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea CAS No. 2319852-56-5

1-(4-chlorobenzyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea

Cat. No. B2771192
CAS RN: 2319852-56-5
M. Wt: 364.89
InChI Key: JTNUKQQEEIJRLD-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.

Scientific Research Applications

Anticancer Properties

Research indicates that urea derivatives, including those with structural similarities to the specified compound, have been evaluated for their anticancer properties. For example, studies on 1-aryl-3-(2-chloroethyl) ureas have shown promising cytotoxic effects against human adenocarcinoma cells, suggesting potential as anticancer agents (Gaudreault, Lacroix, Pagé, & Joly, 1988). This research direction emphasizes synthesizing and testing similar compounds for anticancer efficacy, considering the structural specificity and activity relationship.

Gelation and Material Science

Another interesting application of urea derivatives lies in their ability to form hydrogels and influence the rheology and morphology of these materials. The study on anion tuning of rheology and gelation properties of low molecular weight hydrogelators highlights the significance of urea derivatives in manipulating physical properties of gels, which can be crucial for various industrial and pharmaceutical applications (Lloyd & Steed, 2011).

Cytokinin-like Activity in Plant Biology

Urea derivatives are also known for their cytokinin-like activity, which plays a role in enhancing adventitious rooting and plant growth. These synthetic compounds can regulate cell division and differentiation, providing a valuable tool for agricultural biotechnology and plant morphogenesis studies (Ricci & Bertoletti, 2009). Understanding and developing new urea cytokinins could improve crop yield and stress resistance.

Antimicrobial and Antibacterial Applications

The synthesis of novel heterocyclic compounds containing urea structures demonstrates their potential in creating new antibacterial agents. These studies explore the reactivity of urea derivatives with other compounds to produce substances with significant antibacterial activity, highlighting the importance of such derivatives in developing new pharmaceuticals (Azab, Youssef, & El‐Bordany, 2013).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(4-thiophen-3-yloxan-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2S/c19-16-3-1-14(2-4-16)11-20-17(22)21-13-18(6-8-23-9-7-18)15-5-10-24-12-15/h1-5,10,12H,6-9,11,13H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNUKQQEEIJRLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)NCC2=CC=C(C=C2)Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorobenzyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea

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